molecular formula C7H6BrNO2 B1271508 5-Amino-2-bromobenzoic acid CAS No. 2840-02-0

5-Amino-2-bromobenzoic acid

Cat. No.: B1271508
CAS No.: 2840-02-0
M. Wt: 216.03 g/mol
InChI Key: FEXDUVBQBNYSQV-UHFFFAOYSA-N
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Description

5-Amino-2-bromobenzoic acid is an organic compound with the molecular formula C7H6BrNO2. It is also known as 5-bromoanthranilic acid. This compound is characterized by the presence of an amino group (-NH2) and a bromine atom (-Br) attached to a benzoic acid core. It is a white to light yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents such as methanol and dimethyl sulfoxide .

Biochemical Analysis

Biochemical Properties

5-Amino-2-bromobenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The amino group in this compound can participate in hydrogen bonding and electrostatic interactions with active sites of enzymes, potentially acting as an inhibitor or activator. For instance, it may interact with enzymes involved in aromatic amino acid metabolism, such as aminotransferases, by forming hydrogen bonds with the enzyme’s active site residues. Additionally, the bromine atom can engage in halogen bonding, further influencing the compound’s binding affinity and specificity .

Cellular Effects

This compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound may affect the expression of genes involved in stress response and detoxification pathways. For example, it could modulate the activity of transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant proteins. This modulation can lead to changes in cellular redox status and impact cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The amino group can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can result in enzyme inhibition or activation, depending on the enzyme and the context of the reaction. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced antioxidant response or improved metabolic function. At higher doses, this compound can become toxic, leading to adverse effects such as oxidative stress, inflammation, and tissue damage. Threshold effects are often observed, where a specific dosage range elicits a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to aromatic amino acid metabolism. It can be metabolized by enzymes such as aminotransferases and decarboxylases, leading to the formation of metabolites that may further participate in cellular processes. The compound’s interactions with cofactors such as pyridoxal phosphate (vitamin B6) are crucial for its metabolic conversion and subsequent biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For instance, it may be taken up by cells via amino acid transporters and subsequently bind to intracellular proteins that facilitate its localization and accumulation. The compound’s distribution can influence its biological activity, with higher concentrations in specific tissues or cellular compartments leading to more pronounced effects .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound may localize to specific organelles such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling. Targeting signals and post-translational modifications may also play a role in directing this compound to particular subcellular compartments, thereby influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Amino-2-bromobenzoic acid can be synthesized through the bromination of 2-aminobenzoic acid. The process involves the addition of bromine to a solution of sodium 2-aminobenzoate in glacial acetic acid at a controlled temperature. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve multi-step processes starting from readily available raw materials. For instance, dimethyl terephthalate can be used as a starting material, undergoing nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-bromobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino and bromine groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid.

    Hydrolysis: Aqueous acid or base conditions.

    Esterification: Alcohols in the presence of acid catalysts.

Major Products:

Scientific Research Applications

5-Amino-2-bromobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-5-chlorobenzoic acid
  • 2-Amino-5-fluorobenzoic acid
  • 2-Amino-5-methylbenzoic acid
  • 3-Amino-5-bromobenzoic acid

Comparison: 5-Amino-2-bromobenzoic acid is unique due to the presence of both an amino group and a bromine atom on the benzoic acid ring. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways. Compared to its analogs, such as 2-amino-5-chlorobenzoic acid and 2-amino-5-fluorobenzoic acid, the bromine atom provides different reactivity and steric effects, which can be advantageous in specific chemical reactions .

Properties

IUPAC Name

5-amino-2-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXDUVBQBNYSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377799
Record name 5-Amino-2-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2840-02-0
Record name 5-Amino-2-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-bromobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-5-nitrobenzoic acid (1.10 g, 4.06 mmol) (Aldrich, 38, 184-5), activated Pd-C (43.62 mg, 0.41 mmol)(Aldrich, 20, 569-9) in methanol (30 ml) was hydrogenated for 4 hr under 30 psi of hydrogen pressure. After the mixture was filtered, the filtrate was concentrated to give 0.80 g (91.2% yield) of 5-amino-2-bromobenzoic acid as a pale yellow solid.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
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solvent
Reaction Step One
Name
Quantity
43.62 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Glacial acetic acid (75 mL) was added dropwise with stirring, at 40-50° C. to a mixture of compound of example 150 (15 g, 57.62 mmol) and iron dust (15 g, 0.267 mol) in water (120 mL). The reaction mixture was stirred vigorously at 25° C. for 1 h. It was poured into water (200 mL), basified using saturated aqueous Na2CO3 solution and extracted with EtOAc (3×250 mL). The organic extract was washed, dried (anhydrous Na2SO4) and concentrated to obtain 5-amino-2-bromobenzoic acid which was then converted into title compound as follows.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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